

Application Note: Quantitative Analysis of 2,7-Dimethyloxepine

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Compound of Interest

Compound Name: 2,7-Dimethyloxepine

Cat. No.: B074371

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Abstract

This document provides a comprehensive guide to the quantitative analysis of **2,7-Dimethyloxepine** (CAS 1487-99-6), a heterocyclic organic compound.^{[1][2]} Given its structural characteristics as a volatile organic compound (VOC), the primary recommended technique is Gas Chromatography-Mass Spectrometry (GC-MS). An alternative method using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is also detailed for specific applications. This guide is intended for researchers, quality control analysts, and drug development professionals, offering detailed, step-by-step protocols, method validation principles, and expert insights into experimental design.

Introduction to 2,7-Dimethyloxepine

2,7-Dimethyloxepine is a seven-membered heterocyclic ether with the molecular formula C₈H₁₀O and a molecular weight of 122.16 g/mol.^{[2][3][4]} Its structure, featuring a partially unsaturated seven-membered ring with two methyl groups, suggests significant volatility and non-polar characteristics. Understanding its chemical properties is paramount for developing robust and accurate analytical methods. This compound has been identified in natural products like tobacco, highlighting the need for sensitive quantification in complex matrices.^[1]

Key Physicochemical Properties:

- Molecular Formula: C₈H₁₀O^{[2][3][4]}

- Molecular Weight: 122.1644 g/mol [2][3][4]
- CAS Number: 1487-99-6[2][3][4]
- Predicted Nature: Volatile, non-polar organic compound.

The quantification of **2,7-Dimethyloxepine** is critical in various fields, including natural product chemistry, flavor and fragrance analysis, and potentially as a synthetic intermediate in pharmaceutical development. The primary analytical challenge lies in achieving high sensitivity and selectivity, especially in complex sample matrices.

Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds due to its exceptional separation efficiency and highly specific detection capabilities.[5][6] For **2,7-Dimethyloxepine**, its inherent volatility makes it an ideal candidate for GC analysis. Coupling gas chromatography with mass spectrometry allows for definitive identification based on fragmentation patterns and precise quantification.[6][7]

Principle of GC-MS Analysis

In GC-MS, the sample is first vaporized in a heated inlet and introduced into a long, thin capillary column. An inert carrier gas (e.g., Helium) pushes the vaporized analytes through the column. Separation occurs based on the analytes' differential partitioning between the stationary phase (a coating on the column wall) and the mobile phase (the carrier gas). Compounds with higher volatility and lower affinity for the stationary phase travel faster. As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI), fragmented, and detected based on its mass-to-charge ratio (m/z).

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the quantitative analysis of **2,7-Dimethyloxepine** using GC-MS.



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Caption: GC-MS workflow for **2,7-Dimethyloxepine** quantification.

Detailed GC-MS Protocol

This protocol is a robust starting point and should be optimized for the specific matrix and instrumentation used.

A. Sample Preparation (Liquid-Liquid Extraction)

- Aliquot: Transfer 1.0 mL of the liquid sample (e.g., reaction mixture, aqueous extract) into a 15 mL glass centrifuge tube.
- Internal Standard: Spike the sample with an appropriate internal standard (IS) solution (e.g., Toluene-d8 at 10 µg/mL) to correct for extraction efficiency and injection variability.
- Extraction: Add 2.0 mL of a non-polar, volatile solvent such as Dichloromethane (DCM) or Hexane.
- Vortex: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.
- Centrifuge: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic phases.
- Transfer: Carefully transfer the bottom organic layer (DCM) to a clean 2 mL autosampler vial.
- Injection: The sample is now ready for GC-MS analysis.

B. Instrumentation and Conditions

Parameter	Recommended Setting	Rationale
Gas Chromatograph	Agilent 8890 GC or equivalent	Provides reliable and reproducible performance.
Column	DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness	A non-polar column is ideal for separating non-polar VOCs like 2,7-Dimethyloxepine.[2]
Inlet Temperature	250 °C	Ensures rapid and complete vaporization of the analyte and solvent.
Injection Mode	Splitless (1 µL injection volume)	Maximizes the transfer of analyte to the column, providing high sensitivity for trace-level analysis.
Carrier Gas	Helium, constant flow at 1.2 mL/min	Inert gas that provides good chromatographic efficiency.
Oven Program	Initial 40 °C (hold 2 min), ramp to 150 °C at 10 °C/min, then ramp to 280 °C at 25 °C/min (hold 5 min)	The temperature program is designed to separate the analyte from solvent and other matrix components effectively.
Mass Spectrometer	Agilent 5977B MSD or equivalent	A sensitive and robust detector for quantitative analysis.
Ionization Mode	Electron Ionization (EI) at 70 eV	Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and identification.[4]
MS Source Temp.	230 °C	Prevents condensation of analytes in the ion source.
MS Quad Temp.	150 °C	Ensures stable mass filtering.
Acquisition Mode	Selected Ion Monitoring (SIM)	For quantification, SIM mode offers significantly higher

sensitivity and selectivity compared to full scan mode.

Quantifier Ion

m/z 122 (Molecular Ion, M⁺)

The molecular ion is often the most specific and abundant ion for quantification.

Qualifier Ions

m/z 107, 91 (Fragment Ions)

Used to confirm the identity of the analyte by ensuring their ratios to the quantifier ion are consistent.

Method Validation

The analytical method must be validated to ensure it is fit for its intended purpose.[8] Validation should be performed according to ICH Q2(R2) guidelines and includes the following parameters.[9][10][11]

- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of **2,7-Dimethyloxepine** in a blank matrix sample.
- **Linearity and Range:** The method's ability to produce results that are directly proportional to the concentration of the analyte. A calibration curve should be prepared with at least five standards spanning the expected concentration range (e.g., 1 - 500 ng/mL). The correlation coefficient (r^2) should be ≥ 0.995 . [12]
- **Accuracy:** The closeness of the test results to the true value. Determined by spiking a blank matrix with known concentrations of the analyte (low, medium, and high) and calculating the percent recovery. Acceptance criteria are typically 80-120%.
- **Precision:** The degree of scatter between a series of measurements. Assessed at two levels:
 - **Repeatability (Intra-day precision):** Analyzing replicate samples on the same day.
 - **Intermediate Precision (Inter-day precision):** Analyzing replicate samples on different days.
 - The relative standard deviation (RSD) should typically be $\leq 15\%$.

- Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Alternative Technique: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

While GC-MS is preferred, HPLC-MS may be necessary for samples that are not amenable to GC (e.g., thermally labile compounds or non-volatile matrices). Given **2,7-Dimethyloxepine**'s non-polar nature, a Reverse-Phase (RP) HPLC method is appropriate.[13][14]

Principle and Use Case

In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Non-polar compounds like **2,7-Dimethyloxepine** will be strongly retained on the column and will elute later as the percentage of the organic (less polar) solvent in the mobile phase increases. [15] Detection by mass spectrometry is crucial as **2,7-Dimethyloxepine** lacks a strong chromophore for UV detection. Atmospheric Pressure Chemical Ionization (APCI) is often more suitable than Electrospray Ionization (ESI) for analyzing non-polar compounds.[16][17]

Detailed HPLC-MS Protocol

A. Sample Preparation

- Extraction: Perform a liquid-liquid extraction as described in the GC-MS section (2.3.A).
- Solvent Exchange: After extraction, evaporate the DCM and reconstitute the residue in a solvent compatible with the HPLC mobile phase, such as acetonitrile. This prevents peak distortion.
- Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter to remove particulates.

B. Instrumentation and Conditions

Parameter	Recommended Setting	Rationale
HPLC System	Agilent 1290 Infinity II or equivalent	A high-performance system capable of delivering precise gradients at high pressures.
Column	ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm	A C18 column provides excellent retention and separation for non-polar analytes.
Mobile Phase A	Water + 0.1% Formic Acid	The acid modifier helps to improve peak shape and ionization efficiency.
Mobile Phase B	Acetonitrile + 0.1% Formic Acid	A common organic solvent for reverse-phase chromatography.
Gradient Program	0-1 min: 60% B; 1-8 min: 60% to 95% B; 8-10 min: 95% B; 10.1-12 min: 60% B	The gradient allows for the elution of the non-polar analyte while cleaning the column of strongly retained components.
Flow Rate	0.8 mL/min	A typical flow rate for a 4.6 mm ID column.
Column Temp.	40 °C	Elevated temperature reduces viscosity and can improve peak shape and separation efficiency.
Mass Spectrometer	Agilent 6470 Triple Quadrupole or equivalent	Provides the sensitivity and selectivity needed for quantification, especially using MRM mode.
Ionization Mode	APCI, Positive	APCI is generally more efficient for ionizing non-polar, volatile compounds that are challenging for ESI. [16] [17]

Acquisition Mode	Multiple Reaction Monitoring (MRM)	MRM offers the highest level of selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
MRM Transition	Precursor Ion (m/z 123, [M+H] ⁺) -> Product Ion (e.g., m/z 107)	The specific transition must be optimized by infusing a standard of the compound.

Summary and Comparison of Techniques

Feature	GC-MS	HPLC-MS
Principle	Separation in the gas phase based on volatility/boiling point.	Separation in the liquid phase based on polarity.
Best Suited For	Volatile and semi-volatile, thermally stable compounds.	Non-volatile, semi-volatile, or thermally labile compounds.
Sample Throughput	Generally higher due to faster run times.	Can be lower depending on gradient length and equilibration time.
Sensitivity	Excellent, especially in SIM mode.	Excellent, especially in MRM mode.
Selectivity	High, based on retention time and mass spectrum.	Very high, based on retention time and specific MRM transition.
Primary Advantage	Ideal for the inherent volatility of 2,7-Dimethyloxepine.	Versatile for a wider range of matrices and compound polarities.
Primary Disadvantage	Not suitable for non-volatile compounds or matrices.	May require more complex sample preparation (solvent exchange).

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